ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate features a piperazine core substituted with an ethyl carboxylate group and an azetidine ring. The azetidine is further functionalized with a 1H-indole-3-carbonyl moiety. This structure combines rigidity (azetidine), aromaticity (indole), and hydrogen-bonding capacity (carbonyl groups), making it a candidate for bioactive molecule design. Indole derivatives are widely explored in medicinal chemistry due to their affinity for aromatic binding pockets in enzymes and receptors .
Properties
IUPAC Name |
ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-2-28-20(27)23-9-7-22(8-10-23)18(25)14-12-24(13-14)19(26)16-11-21-17-6-4-3-5-15(16)17/h3-6,11,14,21H,2,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKSMDKSLJYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reactions: The indole and azetidine moieties are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired intermediate.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azetidine and piperazine rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of the Target Compound
- Piperazine Core : Enhances solubility and serves as a scaffold for substitutions.
- Indole-3-carbonyl Group : Provides π-π stacking interactions and hydrophobic binding.
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Critical Differences and Implications
Azetidine’s four-membered ring strain may complicate synthesis but enhance metabolic stability over open-chain analogs .
Indole Substitution Pattern :
- The 3-carbonyl group on indole in the target compound contrasts with the 2-carbonyl in ’s analog. Positional differences influence electronic distribution and spatial alignment with target proteins .
Functional Groups :
- The ethyl carboxylate group in the target compound may improve solubility but could be susceptible to esterase cleavage, unlike tert-butyl or aryl substitutions seen in other piperazine derivatives .
Biological Activity
Ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 384.4 g/mol
- CAS Number : 1396875-14-1
The structure incorporates an indole moiety, an azetidine ring, and a piperazine group, which are known to contribute to various biological activities due to their ability to interact with multiple biological targets.
Neuroprotective Effects
Recent studies have indicated that compounds containing indole and azetidine structures exhibit neuroprotective properties. This compound is believed to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Key Mechanisms Include :
- Reduction of Reactive Oxygen Species (ROS) : The compound has shown potential in decreasing oxidative damage in neuronal cells.
- Enhanced Neuronal Viability : Studies indicate improved survival rates of neurons under stress conditions when treated with this compound.
Anticancer Activity
Research has also suggested that the compound may possess anticancer properties. The indole structure is often associated with modulation of serotonin receptors, which can influence cancer cell proliferation and apoptosis . The azetidine component may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
| Compound | Target Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Indole Derivative A | Breast Cancer | Serotonin receptor modulation | Reduced cell proliferation |
| Azetidine Derivative B | Lung Cancer | Apoptosis induction | Increased apoptosis in tumor cells |
These findings suggest that this compound may share similar anticancer mechanisms.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in neuronal cultures. For example, assays measuring lipid peroxidation and ROS levels showed a marked decrease upon treatment with the compound.
In Vivo Studies
Animal models have been employed to assess behavioral improvements related to cognitive function and motor skills after administration of the compound. These studies highlight enhancements in memory retention and motor performance compared to control groups .
Summary of Biological Activities
The diverse biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotection | Reduces oxidative stress; enhances neuronal viability |
| Anticancer | Modulates serotonin receptors; induces apoptosis |
Q & A
Q. Table 1: SAR Insights from Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Azetidine → Pyrrolidine | Increased PARP-1 inhibition | |
| Ethyl ester → tert-Butyl | Improved metabolic half-life (t½) |
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Buffer Conditions : Test pH (6.5–7.5) and ionic strength variations to identify assay-specific interference .
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
Q. What enantioselective synthesis routes are feasible for chiral analogs of this compound?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ iridium-catalyzed amination (e.g., benzyl piperazine precursors) to introduce stereocenters with >90% ee .
- Chiral Chromatography : Separate enantiomers using amylose- or cellulose-based chiral columns (e.g., Chiralpak IA/IB) .
Q. What strategies are effective for identifying novel biological targets of this compound?
- Methodological Answer :
- Proteomics : Perform affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
- Cryo-EM/X-ray Crystallography : Co-crystallize the compound with candidate proteins (e.g., PARP-1) to resolve binding modes .
Q. How can computational modeling predict the compound’s interaction with DNA/RNA synthesis pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA topoisomerase II or RNA polymerase. Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .
Q. What in vitro assays evaluate the compound’s metabolic stability in hepatic models?
- Methodological Answer :
- Microsomal Incubation : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS. Calculate intrinsic clearance (Clint) .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo) .
Q. How does X-ray crystallography elucidate conformational strain in the azetidine-piperazine backbone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
